REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1B(O)O)[CH3:2].C(=O)([O-])[O-].[Na+].[Na+].[NH2:19][C:20]1[CH:25]=[C:24](Cl)[N:23]=[CH:22][N:21]=1>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:24]1[N:23]=[CH:22][N:21]=[C:20]([NH2:19])[CH:25]=1)[CH3:2] |f:1.2.3,^1:36,38,57,76|
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Name
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|
Quantity
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1.73 g
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Type
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reactant
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Smiles
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C(C)OC1=C(C=CC=C1)B(O)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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O1CCOCC1
|
Name
|
|
Quantity
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1.5 g
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Type
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reactant
|
Smiles
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NC1=NC=NC(=C1)Cl
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Name
|
|
Quantity
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0.66 g
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Type
|
catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Argon gas was purged for 10 min at room temperature
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Duration
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10 min
|
Type
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CUSTOM
|
Details
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argon gas was bubbled in for another 5 min
|
Duration
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5 min
|
Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 12 hours
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Duration
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12 h
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Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
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CONCENTRATION
|
Details
|
was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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The residue was partitioned between dichloromethane and water
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Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
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WASH
|
Details
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washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
|
Details
|
The obtained crude residue
|
Type
|
CUSTOM
|
Details
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was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 15% ethyl acetate in dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=CC=C1)C1=CC(=NC=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.17 g | |
YIELD: PERCENTYIELD | 87.3% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |